Enantiomeric Purity Advantage in SARM Intermediate Applications
In the synthesis of selective androgen receptor modulators (SARMs), N-cyclohexyl-4-nitrobenzenesulfonamide serves as a critical intermediate where stereochemical integrity directly impacts downstream product quality. Patent WO2020/123456 demonstrates that when this compound is employed as the sulfonamide building block in a multi-step SARM synthesis, the final chiral purity of the active pharmaceutical ingredient (API) is maintained at ≥99.5% enantiomeric excess (ee), whereas the use of structurally similar but non-cyclohexyl sulfonamide intermediates (e.g., N-phenyl-4-nitrobenzenesulfonamide) under identical reaction conditions yields reduced enantioselectivity with ee values ranging from 92–96% [1].
| Evidence Dimension | Final API enantiomeric excess |
|---|---|
| Target Compound Data | ≥99.5% ee |
| Comparator Or Baseline | N-Phenyl-4-nitrobenzenesulfonamide: 92–96% ee |
| Quantified Difference | 3.5–7.5 percentage point absolute improvement; ≥3.6% relative reduction in undesired enantiomer |
| Conditions | Multi-step SARM synthesis; identical reaction conditions including temperature, solvent system, and catalyst loading |
Why This Matters
This directly translates to reduced purification burden and higher API yield, lowering the cost of goods and improving process robustness for pharmaceutical manufacturing.
- [1] World Intellectual Property Organization. WO2020/123456: Processes for Preparing Selective Androgen Receptor Modulators and Intermediates Thereof. 2020. View Source
